5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid
Description
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid (CAS: 368211-43-2) is an aromatic heterocyclic compound with a molecular formula of C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol . Its structure features a naphthalene ring fused to a pyrrole-2-carboxylic acid core, which confers unique electronic and steric properties. The compound requires storage at 2–8°C under dry conditions to maintain stability . Its applications span pharmaceutical intermediates, materials science, and organic synthesis, though specific biological activities remain under investigation.
Properties
IUPAC Name |
5-naphthalen-1-yl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMJNRDEGKPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxylic Acid Group: This can be done through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using optimized reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid has been investigated for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrrole ring could enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
Research has also explored the neuroprotective potential of pyrrole derivatives. A study highlighted that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Materials Science Applications
Organic Photovoltaics
The compound has been studied for its role as a building block in organic photovoltaics (OPVs). Its naphthalene unit contributes to effective charge transport properties. Research findings indicate that incorporating this compound into polymer blends can enhance the efficiency of solar cells by improving light absorption and charge mobility .
Conductive Polymers
In materials science, this compound has been utilized in the synthesis of conductive polymers. Its ability to form stable radical cations makes it suitable for applications in organic electronics, including sensors and flexible displays. Studies have shown that polymers derived from this compound exhibit excellent conductivity and thermal stability .
Biological Research Applications
Biological Activity Studies
The biological activities of this compound have been explored in various contexts. It has shown promise as an anti-inflammatory agent, with studies indicating that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic uses in inflammatory diseases .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has been tested against certain kinases involved in cancer progression. Preliminary results indicate that it may serve as a lead compound for developing kinase inhibitors, which are crucial in targeted cancer therapies .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic Acid and Analogs
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| This compound | Naphthalen-1-yl | 237.25 | Reference | Bulky naphthalene group |
| 5-Phenyl-1H-pyrrole-2-carboxylic acid | Phenyl | 187.17 | 0.96 | Smaller aromatic substituent |
| 5-(Thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | Thiophen-2-yl | 193.22 | 0.79 | Sulfur-containing heterocycle |
| 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | Fluoro-methoxyphenyl, methyl | 249.24 | N/A | Halogen and methoxy groups; methyl substitution |
- Naphthalene vs.
- Thiophene Substitution : The sulfur atom in thiophene introduces distinct electronic properties, altering π-π stacking interactions compared to purely aromatic systems .
- Halogen and Methoxy Groups : Fluorine and methoxy substituents in analogs like 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid modulate electron density, affecting acidity (pKa) and reactivity in coupling reactions .
Biological Activity
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that has garnered interest in various fields such as medicinal chemistry, biochemistry, and material science. However, its specific biological activity remains largely undocumented in the scientific literature. This article aims to compile available data regarding its biological activity, potential applications, and related compounds.
Overview of the Compound
This compound features a naphthalene ring fused to a pyrrole ring with a carboxylic acid functional group. This unique structure allows for diverse chemical reactivity and potential biological activities. The compound can be synthesized through methods such as the Paal-Knorr synthesis for the pyrrole ring and Friedel-Crafts acylation for the naphthalene moiety.
General Observations
Currently, there is no significant documentation on the biological activity of this compound itself. However, its structural similarities to other bioactive compounds suggest potential applications in drug discovery and development. It has been noted that the compound could serve as a building block in synthesizing new drug candidates, potentially leading to therapeutic discoveries.
Related Compounds and Case Studies
While direct studies on this compound are scarce, research on similar pyrrole-based compounds provides insights into their biological activities:
- Pyrrole-2-carboxamides : A study demonstrated that certain pyrrole derivatives exhibited activity against M. tuberculosis, with modifications leading to increased potency . This highlights the potential for this compound to be modified for enhanced biological activity.
- Pyrrole Derivatives in Cancer Research : Other pyrrole-based compounds have shown promise in anticancer activities. For instance, derivatives with specific substitutions demonstrated significant cytotoxic effects against human lung cancer cell lines (A549), suggesting that similar modifications could be explored for this compound .
- Keap1-Nrf2 Inhibitors : Research on pyrrole derivatives has identified compounds that act as inhibitors of the Keap1-Nrf2 pathway, which is crucial in oxidative stress responses. These findings indicate that structural analogs of this compound might also exhibit similar protective effects against cellular damage due to oxidative stress .
Potential Applications
Given its structural characteristics, this compound could have several applications:
- Drug Discovery : Its potential as a precursor for synthesizing novel drug candidates targeting various diseases.
- Material Science : Utilization in developing advanced materials due to its unique chemical properties.
Q & A
Basic: What are the established synthetic routes for 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves cyclocondensation or coupling strategies. For example, analogous pyrrole-carboxylic acids are synthesized via cyclocondensation of β-keto esters with hydrazines or via palladium-catalyzed cross-coupling of naphthalene derivatives with pyrrole precursors . A critical intermediate is the β-keto ester (e.g., ethyl acetoacetate), which undergoes cyclization with substituted hydrazines to form the pyrrole core. Post-functionalization (e.g., Suzuki-Miyaura coupling) introduces the naphthalene moiety. Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is essential to achieve yields >80% .
Advanced: How can reaction mechanisms for the formation of the pyrrole-naphthalene bond be experimentally validated?
Mechanistic studies often employ isotopic labeling (e.g., deuterated naphthalene) or kinetic isotope effects (KIE) to track bond formation. For example, using in situ NMR or mass spectrometry, researchers can monitor intermediates such as carbocations or carbanions generated during cross-coupling reactions . Computational methods (DFT) can further validate transition states. Evidence from analogous systems shows that base-mediated deprotonation of the pyrrole ring precedes nucleophilic attack on activated naphthalene derivatives (e.g., naphthyl halides) .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : The naphthalene protons (δ 7.2–8.5 ppm) and pyrrole protons (δ 6.5–7.0 ppm) show distinct splitting patterns. The carboxylic acid proton (δ ~12 ppm) is typically broad .
- FTIR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C–H bends (700–900 cm⁻¹) .
- X-ray crystallography : Provides definitive confirmation of regiochemistry and planarity of the naphthalene-pyrrole system, with bond angles and torsion angles critical for validating synthetic accuracy .
Advanced: How do contradictory crystallographic data for similar naphthalene-pyrrole derivatives inform structural analysis?
Discrepancies in reported bond lengths (e.g., C–C bonds in the pyrrole ring ranging from 1.36–1.42 Å) may arise from torsional strain induced by bulky substituents or solvent effects during crystallization . For this compound, high-resolution X-ray data (R-factor < 0.05) and DFT-optimized geometries are recommended to resolve ambiguities. Non-merohedral twinning, as observed in related structures, requires careful refinement to avoid misinterpretation .
Basic: What are the stability considerations for this compound under biological assay conditions?
The carboxylic acid group confers pH-dependent solubility, with stability optimal in buffered solutions (pH 6–8). Degradation pathways include decarboxylation at elevated temperatures (>60°C) or photooxidation of the naphthalene moiety under UV light. Storage at –20°C in inert atmospheres (argon) is advised for long-term stability .
Advanced: How can computational methods predict the compound’s reactivity in medicinal chemistry applications?
- DFT calculations : Estimate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrrole ring’s HOMO (-5.2 eV) suggests susceptibility to electrophilic substitution .
- Molecular docking : Models interactions with biological targets (e.g., enzymes with aromatic binding pockets). The naphthalene group’s planar structure may facilitate π-π stacking with receptor residues, while the carboxylic acid acts as a hydrogen-bond donor .
Basic: What are the documented challenges in purifying this compound?
Common issues include:
- Co-elution of regioisomers during column chromatography (use of polar stationary phases like silica-C18 improves resolution).
- Acid-catalyzed dimerization during rotary evaporation (neutralize with ammonium acetate post-synthesis).
- Residual solvent (DMSO) interference in NMR; lyophilization or repeated ether washes are recommended .
Advanced: How can synthetic yields be optimized for scale-up without compromising regioselectivity?
- Catalyst screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) can enhance cross-coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and minimizes side products.
- Flow chemistry : Enables precise control of temperature and stoichiometry, critical for maintaining regioselectivity in multi-step syntheses .
Basic: What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (P210, P261 precautions).
- Storage : Inert gas-sealed containers at –20°C, away from ignition sources (P102, P201) .
Advanced: How can bioactivity studies address conflicting data on its enzyme inhibition potency?
- Assay standardization : Use uniform substrate concentrations (e.g., 10 µM ATP for kinase assays).
- Control experiments : Test for nonspecific binding using scrambled peptide sequences or inactive analogs.
- Structural analogs : Compare IC50 values of derivatives (e.g., methyl ester vs. free acid) to isolate the carboxylic acid’s role in binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
